molecular formula C15H11F3N2O2 B8781062 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE

1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE

Cat. No.: B8781062
M. Wt: 308.25 g/mol
InChI Key: HTYOJGBBZYEJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE is a compound that contains both nitro and trifluoromethyl functional groups attached to an indoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE typically involves the nitration of 4-(trifluoromethyl)phenylindoline. This can be achieved through the reaction of 4-(trifluoromethyl)phenylindoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually require controlled temperatures to ensure the selective nitration at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products

    Reduction: The major product of the reduction reaction is [2-Amino-4-(trifluoromethyl)phenyl]indoline.

    Substitution: The major products depend on the nucleophile used but typically result in the replacement of the trifluoromethyl group with the nucleophile.

Scientific Research Applications

1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-(trifluoromethyl)phenol: This compound shares the nitro and trifluoromethyl groups but has a phenol core instead of an indoline core.

    4-Chloro-3-nitrobenzotrifluoride: Similar in structure but with a chloro group instead of an indoline core.

    4-Hydroxy-3-nitrobenzotrifluoride: Similar in structure but with a hydroxy group instead of an indoline core.

Uniqueness

1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]INDOLINE is unique due to the presence of the indoline core, which imparts distinct chemical and biological properties compared to other similar compounds. The indoline core can participate in additional interactions and reactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H11F3N2O2

Molecular Weight

308.25 g/mol

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydroindole

InChI

InChI=1S/C15H11F3N2O2/c16-15(17,18)11-5-6-13(14(9-11)20(21)22)19-8-7-10-3-1-2-4-12(10)19/h1-6,9H,7-8H2

InChI Key

HTYOJGBBZYEJPX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

An initial solution of 22.6 g of 4-chloro-3-nitrobenzotrifluoride and 29.8 g of indoline in 500 ml of xylene is stirred and refluxed under N2 for 18 hours. The indoline HCl salt which separates is filtered off, and the xylene filtrate is washed with water, with 3 N HCl, with 3 N--NaOH, and finally again with water, dried over MgSO4, and concentrated to an oil on a rotovac at 60° C., first at aspirator pressure, then in vacuo. This oil is taken up in 100 ml hexane and allowed to crystallize 18 hours to yield 1-(2-nitro-4-trifluoromethylphenyl)indoline, m.p. 89°-92° C.
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Synthesis routes and methods II

Procedure details

Indoline (402 μl, 3.59 mmol, commercially available product) and N,N-diisopropylethylamine (619 μl, 3.59 mmol) were sequentially added at 0° C. to a N,N-dimethylformamide (DMF; 2 ml) solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (498 mg, 2.38 mmol, commercially available product). The resulting mixture was warmed to room temperature and stirred for one hour. The mixture was then heated at 70° C. for 5.5 hours with stirring. The mixture was cooled to room temperature. Water was added to the mixture, and the resulting mixture was extracted three times with ethyl acetate. The obtained organic layer was washed with a saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (30 g, hexane/ethyl acetate=20/1). Thus, 1-(2-nitro-4-(trifluoromethyl)phenyl)indoline (730 mg, 99.4%) was yielded as a deep red oily material.
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